![molecular formula C25H19O3P B12899852 3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid CAS No. 62350-79-2](/img/structure/B12899852.png)
3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid is an organic compound that features a complex structure with multiple aromatic rings and a phosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with phosphoryl chloride under controlled conditions to introduce the phosphoryl group. Subsequent reactions with benzoic acid derivatives can yield the target compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-([1,1’-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the phosphoryl group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are often employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3-([1,1’-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-([1,1’-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4-carboxylic acid: Shares the biphenyl structure but lacks the phosphoryl group.
Phenylphosphonic acid: Contains the phosphoryl group but lacks the biphenyl structure.
Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid moiety.
Uniqueness
3-([1,1’-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid is unique due to the combination of the biphenyl structure and the phosphoryl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
62350-79-2 |
|---|---|
Fórmula molecular |
C25H19O3P |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
3-[phenyl-(4-phenylphenyl)phosphoryl]benzoic acid |
InChI |
InChI=1S/C25H19O3P/c26-25(27)21-10-7-13-24(18-21)29(28,22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-8-3-1-4-9-19/h1-18H,(H,26,27) |
Clave InChI |
QJHVGXRTWXMGGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


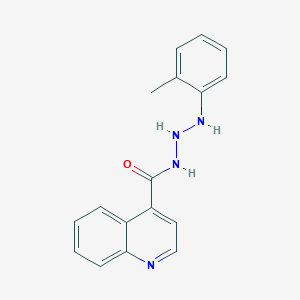
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)
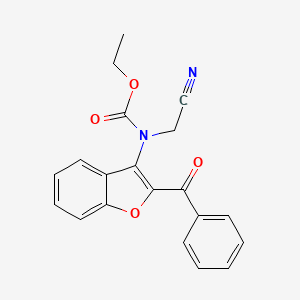
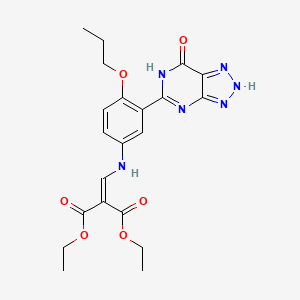

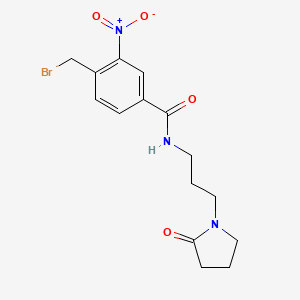
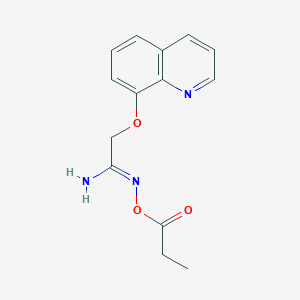
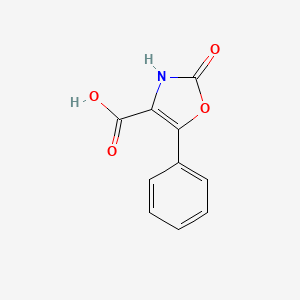

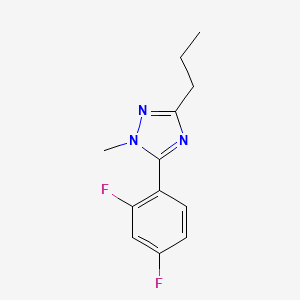
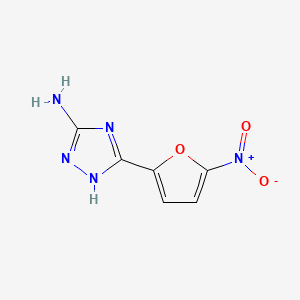
![4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12899841.png)

![L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B12899855.png)
